molecular formula C15H32O3 B1171001 2-Methyloxirane;oxirane;2-propylheptan-1-ol CAS No. 166736-08-9

2-Methyloxirane;oxirane;2-propylheptan-1-ol

Cat. No.: B1171001
CAS No.: 166736-08-9
M. Wt: 260.41 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxirane;oxirane;2-propylheptan-1-ol typically involves the reaction of 2-propylheptyl alcohol with ethylene oxide and propylene oxide . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired polymer.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and allowed to polymerize under specific conditions. The process is carefully monitored to control the molecular weight and distribution of the polymer, ensuring consistent quality and performance.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxirane;oxirane;2-propylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.

Scientific Research Applications

2-Methyloxirane;oxirane;2-propylheptan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyloxirane;oxirane;2-propylheptan-1-ol involves its ability to interact with various molecular targets. The polymer’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier and solubilizer. The molecular pathways involved include the formation of micelles and other aggregates that enhance the solubility and stability of various compounds.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-methyl-, polymer with oxirane, mono(2-ethylhexyl) ether
  • 2-Methyloxirane;oxirane;2-propylheptan-1-ol

Uniqueness

This compound is unique due to its specific molecular structure, which imparts superior emulsifying and solubilizing properties compared to similar compounds. Its ability to form stable emulsions and solutions makes it particularly valuable in various industrial and research applications .

Properties

IUPAC Name

2-methyloxirane;oxirane;2-propylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O.C3H6O.C2H4O/c1-3-5-6-8-10(9-11)7-4-2;1-3-2-4-3;1-2-3-1/h10-11H,3-9H2,1-2H3;3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELDGOLMOICKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)CO.CC1CO1.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166736-08-9
Record name Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166736-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

260.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166736-08-9
Record name Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloxirane;oxirane;2-propylheptan-1-ol
Reactant of Route 2
2-Methyloxirane;oxirane;2-propylheptan-1-ol
Reactant of Route 3
2-Methyloxirane;oxirane;2-propylheptan-1-ol
Reactant of Route 4
2-Methyloxirane;oxirane;2-propylheptan-1-ol
Reactant of Route 5
2-Methyloxirane;oxirane;2-propylheptan-1-ol
Reactant of Route 6
2-Methyloxirane;oxirane;2-propylheptan-1-ol

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